Neobritannilactone B

Cytotoxicity Melanogenesis Inhibition Structure-Activity Relationship

Procure Neobritannilactone B for defined cytotoxic applications. Unlike its anti-melanogenic co-isolates, this compound uniquely induces apoptosis in cancer models. Its distinct functional profile makes it an essential tool for SAR studies and a critical negative control in anti-melanogenic assays, preventing confounding pigmentation artifacts.

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
Cat. No. B8261871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeobritannilactone B
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1=CC2C(C(CC(=CCC1)C)O)C(=C)C(=O)O2
InChIInChI=1S/C15H20O3/c1-9-5-4-6-10(2)8-13-14(12(16)7-9)11(3)15(17)18-13/h5,8,12-14,16H,3-4,6-7H2,1-2H3/b9-5-,10-8-
InChIKeyPDEJECFRCJOMEN-UDRCNDPASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neobritannilactone B Procurement Guide: Sesquiterpene Lactone with Distinct Cytotoxic Activity


Neobritannilactone B is a sesquiterpene lactone isolated from the chloroform fraction of *Inula britannica* [1]. It belongs to a family of compounds known for diverse bioactivities, including anti-melanogenic and anti-inflammatory effects. Unlike its co-isolated analogs, Neobritannilactone B is characterized by a distinct cytotoxic profile, a key differentiator for researchers focused on apoptosis and cancer biology applications [2]. This guide provides quantitative evidence to support its selection over structurally related alternatives.

Why Neobritannilactone B Cannot Be Substituted with Britannilactone or 1-O-Acetylbritannilactone


Generic substitution among sesquiterpene lactones from *Inula britannica* is scientifically invalid due to functional divergence within the same biosynthetic class. In a direct comparative study, Neobritannilactone B (compound 3) exhibited a fundamentally different biological outcome from its co-isolated analogs, britannilactone (2) and 1-O-acetylbritannilactone (1). While the latter two demonstrated significant, dose-dependent inhibition of melanin production, Neobritannilactone B was found to be cytotoxic, effectively excluding it from skin-lightening research applications [1]. This dichotomy underscores that minor structural variations within this class dictate a compound's suitability for a specific research domain. Substituting Neobritannilactone B with a melanogenesis inhibitor would lead to erroneous conclusions in apoptosis or cancer studies, and vice versa. Its unique activity profile necessitates targeted procurement based on research objectives.

Quantitative Evidence for Neobritannilactone B Differentiation


Direct Comparative Cytotoxicity vs. Anti-Melanogenic Activity in B16 Melanoma Cells

In a direct comparative study, Neobritannilactone B (compound 3) demonstrated a cytotoxic effect on B16 melanoma cells, in contrast to the anti-melanogenic activity observed for its structural analogs 1-O-acetylbritannilactone (1) and britannilactone (2) [1]. The study provides quantitative IC50 values for melanin production inhibition by compounds 1 and 2, while explicitly stating that compound 3 was cytotoxic and did not reduce melanin content in the same assay system.

Cytotoxicity Melanogenesis Inhibition Structure-Activity Relationship

Induction of Apoptosis in Cancer Cell Lines

The cytotoxicity of Neobritannilactone B is characterized by its ability to induce apoptosis in cancer cells [1]. A patent filing specifies that Neobritannilactone B (NAB) and its acetylated derivative (ANAB) are effective in inducing apoptosis in colon cancer, leukemia, and gastric cancer cell lines. This provides a defined, albeit non-quantitative, mechanism of action for its cytotoxic effects.

Apoptosis Cancer Cell Signaling

Distinct Structural Features: Neobritannilactone B vs. Britannilactone

Neobritannilactone B (C15H20O3, MW: 248.3 g/mol) possesses a distinct molecular structure compared to its analog britannilactone (C15H22O4, MW: 266.33 g/mol) . The difference in molecular formula and weight arises from a hydroxyl group at C-4 in britannilactone versus a distinct oxidation state in Neobritannilactone B. This structural variation is the underlying basis for the functional divergence observed in biological assays.

Natural Product Chemistry Structure-Activity Relationship Sesquiterpene Lactones

Optimal Research Applications for Neobritannilactone B Based on Differential Evidence


Apoptosis and Cancer Cell Death Mechanism Studies

Researchers investigating apoptosis pathways in colon, leukemia, or gastric cancer models can use Neobritannilactone B as a tool compound to induce programmed cell death [2]. Its defined cytotoxic profile, distinct from its anti-melanogenic analogs, ensures that observed effects are not confounded by off-target pigmentation changes, a critical consideration for in vitro oncology studies [1].

Structure-Activity Relationship (SAR) Investigations of Sesquiterpene Lactones

Given the direct functional divergence between Neobritannilactone B (cytotoxic) and britannilactone/1-O-acetylbritannilactone (anti-melanogenic), this compound is an essential component in SAR studies aimed at understanding how minor structural modifications in the sesquiterpene lactone core dictate bioactivity [1]. Its distinct molecular formula and functional outcome provide a clear case study for chemists and pharmacologists.

Negative Control for Anti-Melanogenesis Assays

In experiments designed to screen for or validate new anti-melanogenic agents, Neobritannilactone B can serve as a structurally related negative control [1]. While 1-O-acetylbritannilactone and britannilactone effectively inhibit melanin production (IC50 values of 13.3 and 15.5 μM, respectively), Neobritannilactone B demonstrates cytotoxicity without melanin inhibition, helping to delineate true anti-pigmentation activity from general cellular toxicity.

Natural Product Library Screening for Cytotoxic Leads

For high-throughput screening campaigns focused on identifying novel cytotoxic agents from natural sources, Neobritannilactone B offers a well-characterized sesquiterpene lactone with a documented apoptosis-inducing mechanism [2]. Its inclusion in a library allows for the benchmarking of new hits and provides a reference point for understanding the cytotoxic potential of structurally related natural products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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